1-Tert-butyl-3-iodobicyclo[1.1.1]pentane
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Overview
Description
1-Tert-butyl-3-iodobicyclo[1.1.1]pentane is a chemical compound with the molecular formula C9H15I. It is a solid compound with relatively low solubility and may decompose at high temperatures . This compound is often used as an intermediate in organic synthesis reactions .
Preparation Methods
The synthesis of 1-Tert-butyl-3-iodobicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane framework. One common method is through carbene insertion into the central bond of bicyclo[1.1.0]butane . Another approach involves radical or nucleophilic addition across the central bond of [1.1.1]propellane . These methods are practical and scalable, making them suitable for industrial production.
Chemical Reactions Analysis
1-Tert-butyl-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Cycloaddition Reactions: It can also undergo cycloaddition reactions, forming triazole building blocks.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Tert-butyl-3-iodobicyclo[1.1.1]pentane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Tert-butyl-3-iodobicyclo[1.1.1]pentane involves its ability to act as a bioisostere, replacing internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes in drug molecules . This replacement can enhance the solubility, potency, and metabolic stability of the resulting compounds .
Comparison with Similar Compounds
1-Tert-butyl-3-iodobicyclo[1.1.1]pentane is unique due to its bicyclo[1.1.1]pentane framework, which adds three-dimensional character and saturation to compounds . Similar compounds include:
1-Azido-3-iodobicyclo[1.1.1]pentane: Used in “click” reactions to form triazole building blocks.
tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate: Another derivative used in organic synthesis.
These compounds share the bicyclo[1.1.1]pentane core but differ in their functional groups and specific applications.
Properties
IUPAC Name |
1-tert-butyl-3-iodobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15I/c1-7(2,3)8-4-9(10,5-8)6-8/h4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWACAJBNFQIWGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C12CC(C1)(C2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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